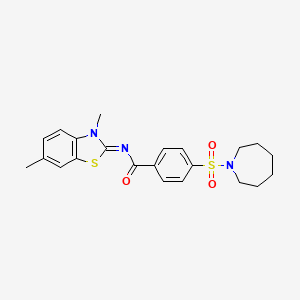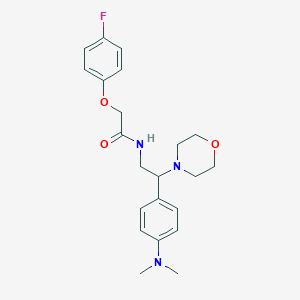
(Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Aplicaciones Científicas De Investigación
(Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile has been studied for its potential use in a variety of scientific research applications. One area of research has focused on the compound's potential as a fluorescent probe for detecting specific proteins in biological samples. Another area of research has investigated the compound's potential as a therapeutic agent for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of (Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile has been investigated in detail. Studies have shown that the compound binds to specific proteins in cells, leading to changes in their activity and function. This can result in a variety of biochemical and physiological effects, including changes in gene expression, cell proliferation, and cell death.
Biochemical and Physiological Effects
Studies have shown that (Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile has a variety of biochemical and physiological effects. These include changes in gene expression, cell proliferation, and cell death. The compound has also been found to have anti-inflammatory and antioxidant properties, which may make it useful for the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile in lab experiments is its specificity for certain proteins. This can make it a useful tool for studying the function of these proteins in cells. However, one limitation of using the compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on (Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile. One area of research could focus on developing new fluorescent probes based on the compound for detecting specific proteins in biological samples. Another area of research could investigate the compound's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies could be conducted to better understand the compound's mechanism of action and its effects on gene expression, cell proliferation, and cell death.
Métodos De Síntesis
The synthesis of (Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile involves a multi-step process that has been described in detail in the scientific literature. The first step involves the reaction of morpholine with acetic anhydride to form N-acetylmorpholine. This compound is then reacted with ethyl cyanoacetate to form ethyl 2-(2-acetylmorpholin-4-yl)acrylonitrile. The final step involves the reaction of this compound with ammonia to form (Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile.
Propiedades
IUPAC Name |
(Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-8(12)9(6-11)10(14)7-13-2-4-15-5-3-13/h2-5,7,12H2,1H3/b9-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBLUGOSYMYPBB-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)CN1CCOCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)CN1CCOCC1)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-amino-2-(2-morpholin-4-ylacetyl)but-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Dimethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2635275.png)

![3,4,5-trimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2635281.png)



![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2635288.png)
![2-[1-(2-Methylpyrazole-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2635289.png)
![Ethyl 2-[methyl-[3-(methylamino)propanoyl]amino]acetate;hydrochloride](/img/structure/B2635291.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-methoxynicotinamide](/img/structure/B2635292.png)

